2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid
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Description
2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid (CAS# 1391054-77-5) is a compound useful in organic synthesis . It is available for purchase online for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C21H18O3 . The canonical SMILES representation is COC1=C2C=CC=C3C2=C (CCC3C4=CC=CC=C4C (=O)O)C=C1 . This provides a text representation of the compound’s structure.Scientific Research Applications
Luminescent Properties and Multi-Stimuli Response
Research has identified compounds structurally related to 2-(2,3-Dihydro-7-methoxy-1H-phenalen-1-yl)-benzoic Acid that exhibit luminescent properties. For instance, compounds derived from 1,8-Naphthalimide connected to benzoic acid display luminescence in solutions and solid states, forming nano-aggregates with enhanced emission. These compounds are responsive to changes in the polarity of solvents and show mechanochromic properties, demonstrating multi-stimuli response capabilities (Srivastava et al., 2017).
Organotin Carboxylate Complexes
Another application involves the self-assembly of organotin carboxylates using derivatives of 2,3-dihydro-1H-phenalen-2-yl benzoic acid. These complexes are synthesized using different solvents and are characterized by various spectroscopy methods. Their complex structures are elucidated through single crystal X-ray studies, and preliminary studies have explored their fluorescence activity and antitumor potential (Xiao et al., 2018).
Synthesis of Novel Fluorescence Probes
In the field of biochemistry, related compounds have been developed as novel fluorescence probes. For instance, derivatives like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid have been synthesized to detect reactive oxygen species in biological systems. These probes are designed to selectively identify highly reactive species and have applications in studying the roles of these species in various biological and chemical processes (Setsukinai et al., 2003).
Melatonergic Properties
There is also research into the melatonergic properties of N-(4-Methoxy-2,3-dihydro-1H-phenalen-2-yl)amide derivatives. These compounds, which are conformationally restricted ligands for melatonin receptors, have been synthesized and evaluated for their affinity for melatonin receptors and their effects in biological assays (Jellimann et al., 1999).
Properties
IUPAC Name |
2-(6-methoxy-2,3-dihydro-1H-phenalen-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-24-19-12-10-13-9-11-15(16-7-4-8-18(19)20(13)16)14-5-2-3-6-17(14)21(22)23/h2-8,10,12,15H,9,11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRQYYRHJLQCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(CCC3C4=CC=CC=C4C(=O)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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